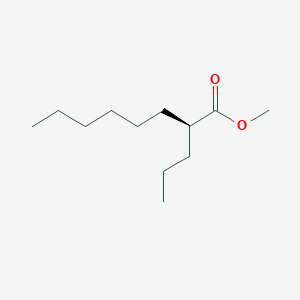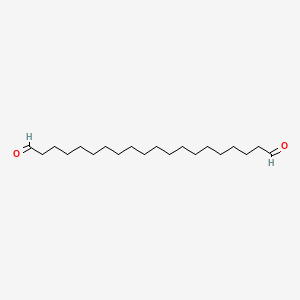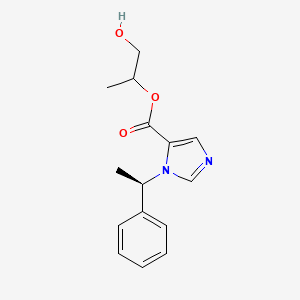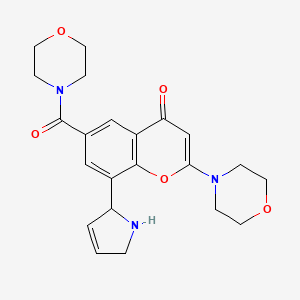
methyl (2S)-2-propyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-propyloctanoate: is an organic compound belonging to the ester family. It is characterized by its pleasant odor and is commonly used in the fragrance and flavor industry. The compound is derived from octanoic acid and is known for its stability and relatively low reactivity compared to other esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (2S)-2-propyloctanoate can be synthesized through the esterification of octanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where octanoic acid and methanol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S)-2-propyloctanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield octanoic acid and methanol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and methanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Major Products Formed:
Hydrolysis: Octanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
Methyl (2S)-2-propyloctanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions.
Biology: The compound is used in studies related to lipid metabolism and enzymatic hydrolysis of esters.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals and bioactive compounds.
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-propyloctanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of octanoic acid and methanol. This process is crucial in the metabolism of esters in biological systems.
Comparaison Avec Des Composés Similaires
Methyl octanoate: Similar in structure but lacks the propyloctanoate moiety.
Ethyl octanoate: Another ester of octanoic acid but with an ethyl group instead of a methyl group.
Methyl (2S)-2-propylhexanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Methyl (2S)-2-propyloctanoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its stability and pleasant odor make it particularly valuable in the fragrance and flavor industry.
Propriétés
Formule moléculaire |
C12H24O2 |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
methyl (2S)-2-propyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h11H,4-10H2,1-3H3/t11-/m0/s1 |
Clé InChI |
GKJRZSWZJPEPLF-NSHDSACASA-N |
SMILES isomérique |
CCCCCC[C@H](CCC)C(=O)OC |
SMILES canonique |
CCCCCCC(CCC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)

![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)



![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)




